Mito-apocynin (C2)

Description

BenchChem offers high-quality Mito-apocynin (C2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mito-apocynin (C2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

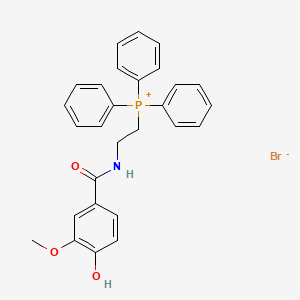

2-[(4-hydroxy-3-methoxybenzoyl)amino]ethyl-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26NO3P.BrH/c1-32-27-21-22(17-18-26(27)30)28(31)29-19-20-33(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-18,21H,19-20H2,1H3,(H-,29,30,31);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBKDUGPZYICTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27BrNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Triphenylphosphonium in Enhancing the Mitochondrial Efficacy of Apocynin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a key pathological feature in a myriad of human diseases, including neurodegenerative disorders and cardiovascular conditions. The targeted delivery of therapeutic agents to this organelle presents a significant challenge in drug development. Mito-apocynin, a novel mitochondrially-targeted antioxidant, represents a significant advancement in this field. This technical guide delineates the critical role of the triphenylphosphonium (TPP) cation in directing the NADPH oxidase inhibitor, apocynin, to the mitochondrial matrix. We will explore the chemical synthesis, mechanism of action, and the enhanced neuroprotective and anti-inflammatory properties of Mito-apocynin, supported by a comprehensive review of preclinical data. Detailed experimental protocols and signaling pathways are provided to facilitate further research and development in this promising therapeutic area.

Introduction: The Mitochondria as a Therapeutic Target

Mitochondria are central to cellular energy production, metabolism, and signaling. Consequently, mitochondrial dysfunction, often characterized by excessive reactive oxygen species (ROS) production and impaired bioenergetics, is implicated in a wide range of pathologies.[1][2] The development of therapies that can specifically target and mitigate mitochondrial damage is a paramount goal in modern pharmacology.[2] However, the double-membrane structure of the mitochondria presents a formidable barrier to the entry of most therapeutic molecules.

The Triphenylphosphonium (TPP) Moiety: A Mitochondrial GPS

The triphenylphosphonium (TPP) cation is a lipophilic, positively charged moiety that has emerged as a highly effective vehicle for delivering bioactive molecules to the mitochondria.[2][3][4] The large negative membrane potential of the inner mitochondrial membrane (approximately -150 to -180 mV) acts as an electrophoretic driver, actively drawing in and concentrating positively charged molecules like TPP from the cytoplasm into the mitochondrial matrix.[3] This targeting strategy can lead to a several hundred-fold accumulation of the TPP-conjugated compound within the mitochondria compared to the cytoplasm, dramatically increasing its therapeutic efficacy at the site of action.[2][3]

Mito-apocynin: A Fusion of Targeting and Therapeutic Action

Mito-apocynin is a synthetic compound created by conjugating apocynin, a known inhibitor of NADPH oxidase (NOX), to a TPP cation.[5][6][7] This strategic combination allows for the targeted delivery of apocynin to the mitochondria, where it can effectively counteract the detrimental effects of mitochondrial NOX-derived ROS.[8][9]

Synthesis of Mito-apocynin

The synthesis of Mito-apocynin involves a multi-step process. A common approach begins with the modification of acetylvanillic acid, which is then coupled to an aminoethyltriphenylphosphonium bromide linker. The final step involves the removal of the acetyl protective group to yield the active Mito-apocynin compound.[5][10] The length of the alkyl chain linking apocynin to the TPP moiety can be varied (e.g., C2, C11) to optimize its physicochemical properties and biological activity.[7][11]

Mechanism of Action: Targeting Mitochondrial NADPH Oxidase

Apocynin is recognized for its ability to inhibit NADPH oxidase, a key enzymatic source of ROS in various cell types.[5] While traditionally studied in the context of phagocytic cells, NOX enzymes are also present in mitochondria and contribute to mitochondrial oxidative stress.[8][12] By delivering apocynin directly to the mitochondria, Mito-apocynin can more effectively inhibit mitochondrial NOX activity, thereby reducing the production of superoxide and other damaging ROS at their source.[8][13] This targeted action helps to preserve mitochondrial function, reduce oxidative damage to mitochondrial DNA and proteins, and inhibit downstream inflammatory signaling pathways.[14]

Preclinical Efficacy of Mito-apocynin

Numerous preclinical studies have demonstrated the potent neuroprotective and anti-inflammatory effects of Mito-apocynin in various models of disease, particularly Parkinson's disease (PD).

Neuroprotection in Parkinson's Disease Models

In cellular and animal models of PD, Mito-apocynin has been shown to:

-

Attenuate the loss of dopaminergic neurons induced by neurotoxins like MPP+ and MPTP.[5]

-

Reduce oxidative stress markers such as 3-nitrotyrosine (3-NT) and 4-hydroxynonenal (4-HNE) in dopaminergic neurons.[5]

-

Suppress the activation of microglia and astrocytes, key players in neuroinflammation.[5]

-

Inhibit the expression of pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5]

-

Improve motor function and coordination in transgenic mouse models of PD.[11][14]

Bioavailability and CNS Penetration

Oral administration of Mito-apocynin has demonstrated excellent bioavailability in the central nervous system, rapidly crossing the blood-brain barrier to reach target tissues like the striatum and substantia nigra.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on Mito-apocynin.

| Parameter | Model System | Treatment | Result | Reference |

| Striatal Mito-Apo Levels (1h post-oral dose) | Mouse | 10 mg/kg Mito-apocynin | 72 ng/mg tissue | [10] |

| Substantia Nigra Mito-Apo Levels (1h post-oral dose) | Mouse | 10 mg/kg Mito-apocynin | 84 ng/mg tissue | [10] |

| Neuroprotection (TH+ neuron survival) | Primary mesencephalic cultures | MPP+ + Mito-apocynin | Significant attenuation of MPP+-induced neuronal loss | [5] |

| Reduction of Oxidative Stress (4-HNE immunoreactivity) | Primary mesencephalic cultures | MPP+ + Mito-apocynin | Effective attenuation of 4-HNE immunoreactivity | [5] |

| Inhibition of gp91phox expression | MPTP-treated mouse substantia nigra | MPTP + Mito-apocynin (3 mg/kg/day) | Attenuated MPTP-induced gp91phox expression (p < 0.05) | [5] |

| Improvement in Motor Function | MitoPark transgenic mice | Mito-apocynin (10 mg/kg, 3x/week) | Significantly improved locomotor activity and coordination | [11][14] |

| Cell Viability | Primary neurons (KA-induced excitotoxicity) | 1 µM Mito-apocynin | Reversed KA-induced decrease in cell viability | [15] |

| ATP Levels | Primary neurons (KA-induced excitotoxicity) | 1 µM Mito-apocynin | Improved KA-induced reduction in ATP levels | [15] |

| Mitochondrial Superoxide | Primary neurons (KA-induced excitotoxicity) | 1 µM Mito-apocynin | Significantly reversed KA-mediated increase in mitochondrial superoxides | [15] |

Experimental Protocols

Synthesis of Mito-apocynin

Objective: To synthesize Mito-apocynin by conjugating apocynin to a TPP cation.

Materials:

-

Acetylvanillic acid

-

Thionyl chloride

-

Dichloromethane

-

Aminoethyltriphenylphosphonium bromide

-

Pyridine

-

Silica gel for column chromatography

Procedure:

-

Synthesize acetylvanillic acid chloride by reacting acetylvanillic acid with thionyl chloride.[5]

-

Dissolve the resulting acetylvanillic acid chloride in dichloromethane.

-

Add aminoethyltriphenylphosphonium bromide and pyridine to the solution to facilitate the conjugation.

-

Purify the resulting acetylated Mito-apocynin using silica gel column chromatography.

-

Remove the acetyl protective group to yield the final Mito-apocynin product.[5]

Measurement of Mitochondrial Superoxide using MitoSOX Red

Objective: To quantify mitochondrial superoxide levels in cultured cells.

Materials:

-

Cultured cells (e.g., primary neurons, U373 astrocytes)

-

Mito-apocynin

-

Kainic Acid (KA) or other stimulus

-

MitoSOX Red reagent (e.g., 5 µM)

-

Fluorescence microscope or plate reader

Procedure:

-

Pre-treat cultured cells with the desired concentration of Mito-apocynin (e.g., 1 µM) for a specified time (e.g., 4 hours).[15]

-

Induce mitochondrial stress with a stimulus (e.g., 100 µM KA for 8 hours).[15]

-

Incubate the cells with MitoSOX Red reagent for 10-30 minutes at 37°C, protected from light.[16]

-

Wash the cells with warm buffer (e.g., HBSS) to remove excess probe.

-

Measure the red fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.[15]

Assessment of Mitochondrial Membrane Potential using JC-1

Objective: To assess changes in mitochondrial membrane potential.

Materials:

-

Cultured cells

-

Mito-apocynin

-

Stimulus (e.g., KA)

-

JC-1 dye

Procedure:

-

Treat cells with Mito-apocynin and/or a stimulus as described in the previous protocol.

-

Incubate the cells with JC-1 dye according to the manufacturer's instructions.

-

In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.

-

In apoptotic or stressed cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.

-

Measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[13][17]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Mito-apocynin targeting and action within the mitochondrion.

Caption: Workflow for measuring mitochondrial ROS using MitoSOX Red.

Conclusion

The conjugation of apocynin with a triphenylphosphonium cation represents a highly successful strategy for targeted mitochondrial drug delivery. Mito-apocynin leverages the electrochemical potential of the inner mitochondrial membrane to concentrate its therapeutic payload at the primary site of oxidative stress in many pathological conditions. The preclinical data strongly support the continued investigation of Mito-apocynin as a promising therapeutic agent for neurodegenerative diseases and other disorders with a mitochondrial etiology. This guide provides the foundational knowledge and methodologies for researchers to further explore and build upon the potential of this innovative therapeutic approach.

References

- 1. Engineered triphenylphosphonium-based, mitochondrial-targeted liposomal drug delivery system facilitates cancer cell killing actions of chemotherapeutics - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Apocynin on Heart Muscle Oxidative Stress of Rats with Experimental Diabetes: Implications for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]

- 14. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Mito-Apocynin: A Targeted Strategy for Combating Mitochondrial Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction and the resultant oxidative stress are pivotal contributors to the pathophysiology of a wide array of debilitating diseases, most notably neurodegenerative disorders. The selective delivery of antioxidants to the mitochondria presents a promising therapeutic strategy. Mito-apocynin, a novel derivative of apocynin, has emerged as a potent and selective mitochondrial antioxidant. By conjugating apocynin with a triphenylphosphonium (TPP⁺) cation, this compound effectively targets the mitochondria, where it exerts its protective effects by inhibiting NADPH oxidase (NOX) and scavenging reactive oxygen species (ROS). This guide provides a comprehensive overview of mito-apocynin, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing its impact on critical signaling pathways.

Introduction: The Mitochondrion as a Therapeutic Target

The mitochondrion, traditionally known as the powerhouse of the cell, is also a primary site of reactive oxygen species (ROS) production. Under pathological conditions, an imbalance between ROS generation and the cell's antioxidant capacity leads to oxidative stress, causing damage to lipids, proteins, and nucleic acids. This mitochondrial oxidative stress is a key pathogenic mechanism in numerous diseases, including Parkinson's disease, Alzheimer's disease, and excitotoxic neuronal injury.

Conventional antioxidants have shown limited efficacy in clinical trials, largely due to their inability to cross the mitochondrial membrane and accumulate at the site of ROS production[1]. This has spurred the development of mitochondria-targeted antioxidants. Mito-apocynin is a leading example of this next-generation therapeutic approach.

Mito-Apocynin: Structure and Mechanism of Action

Mito-apocynin is synthesized by conjugating apocynin, a known NADPH oxidase inhibitor, to a lipophilic TPP⁺ cation.[1][2][3][4][5] This TPP⁺ moiety allows the molecule to take advantage of the large mitochondrial membrane potential to accumulate within the mitochondrial matrix. The chemical structure of a representative mito-apocynin (C11 variant) is [11-(4-hydroxy-3-methoxybenzoyloxy)undecyl]triphenylphosphanium bromide[4].

The primary mechanism of action of mito-apocynin involves the inhibition of NADPH oxidase (NOX), a key enzyme responsible for superoxide production[1][6][7][8][9]. Several isoforms of NOX are found in the brain, including in neurons, microglia, and astrocytes[7]. By inhibiting NOX, particularly the NOX2 and NOX4 isoforms implicated in neurodegenerative diseases, mito-apocynin directly reduces the generation of superoxide radicals at their source.[6][10][11]

References

- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. xcessbio.com [xcessbio.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity [frontiersin.org]

- 9. Peripheral and central effects of NADPH oxidase inhibitor, mitoapocynin, in a rat model of diisopropylfluorophosphate (DFP) toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]

- 11. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antineuroinflammatory Effects of Mito-apocynin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antineuroinflammatory properties of Mito-apocynin, a mitochondrially-targeted derivative of apocynin. This document details its mechanism of action, summarizes key quantitative findings from preclinical studies, provides detailed experimental protocols for its investigation, and visualizes relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Mitochondrial Oxidative Stress and Neuroinflammation

Mito-apocynin is a novel compound designed to address two critical pathological features of neurodegenerative diseases: mitochondrial dysfunction and neuroinflammation.[1] It consists of the NADPH oxidase (NOX) inhibitor apocynin conjugated to a triphenylphosphonium (TPP+) cation. This lipophilic cation facilitates the accumulation of the molecule within the mitochondria, the primary site of cellular energy production and a major source of reactive oxygen species (ROS).[1][2]

The principal antineuroinflammatory effect of Mito-apocynin stems from its inhibition of NADPH oxidase, particularly the NOX2 isoform, which is predominantly expressed in microglia, the resident immune cells of the central nervous system.[3][4] In response to pathological stimuli, microglia become activated and upregulate NOX2, leading to a surge in superoxide production. This oxidative stress contributes to neuronal damage and perpetuates the inflammatory cascade. Mito-apocynin, by concentrating at the mitochondria and inhibiting NOX2, effectively dampens this pro-inflammatory signaling.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Mito-apocynin in models of neuroinflammation and neurodegeneration.

Table 1: In Vivo Efficacy of Mito-apocynin in a Parkinson's Disease Mouse Model

| Parameter | Model | Treatment Group | Dosage and Administration | Outcome | Reference |

| Behavioral Performance | MitoPark Transgenic Mice | Mito-apocynin | 10 mg/kg, oral, thrice a week | Significantly improved locomotor activity and coordination. | [3] |

| MPTP-induced Mice | Mito-apocynin | 3 mg/kg/day, oral | Restored behavioral performance. | [4] | |

| Dopaminergic Neuron Survival | MPTP-induced Mice | Mito-apocynin | 3 mg/kg/day, oral | Significantly mitigated dopaminergic neuronal cell death in the substantia nigra (SN). | [5] |

| Neurochemical Levels (Striatum) | MitoPark Transgenic Mice | Mito-apocynin | 10 mg/kg, oral, thrice a week | Increased dopamine (DA) by 2.6-fold and DOPAC by 2.0-fold compared to vehicle. | [3] |

| MPTP-induced Mice | Mito-apocynin | 3 mg/kg/day, oral | Increased dopamine levels by ~50% compared to MPTP-alone. | [5] | |

| Microglial Activation (IBA1 expression) | MitoPark Transgenic Mice | Mito-apocynin | 10 mg/kg, oral, thrice a week | Significantly lower IBA1 protein levels in the SN compared to vehicle-treated MitoPark mice. | |

| MPTP-induced Mice | Mito-apocynin | 3 mg/kg/day, oral | Attenuated the expression of IBA-1 in the SN. | ||

| Astrocyte Activation (GFAP expression) | MPTP-induced Mice | Mito-apocynin | 3 mg/kg/day, oral | Attenuated the expression of GFAP in MPTP-treated mice. | [4] |

| Pro-inflammatory Cytokine mRNA Expression (Ventral Midbrain) | MPTP-induced Mice | Mito-apocynin | 3 mg/kg/day, oral | Strongly inhibited MPTP-induced expression of iNOS, TNF-α, and IL-1β. | [4] |

Table 2: In Vitro Efficacy of Mito-apocynin

| Parameter | Cell Model | Treatment Group | Concentration | Outcome | Reference |

| Mitochondrial Respiration | N27 Dopaminergic Neuronal Cells | Mito-apocynin | 10-30 µM | Nearly doubled the basal respiration rate. | [3] |

| Cellular ATP Levels | TFAM-KD N27 Cells | Mito-apocynin | 10-30 µM | Dramatically increased cellular ATP levels. | [3] |

| Dopaminergic Neuron Protection | Primary Mesencephalic Cultures (MPP+ treated) | Mito-apocynin | 10 µM | Significantly attenuated the loss of tyrosine hydroxylase (TH)-positive neuronal cells and neurites. | [4] |

| Glial Cell Activation | Primary Mesencephalic Cultures (MPP+ treated) | Mito-apocynin | 10 µM | Diminished MPP+-induced increases in glial cell activation and inducible nitric oxide synthase (iNOS) expression. | [4] |

| NOX2 Activity | LPS-stimulated Microglia | Mito-apocynin | 10 µM | Reduced membrane translocation of p47phox, a key step in NOX2 activation. | [3] |

| Pro-inflammatory Cytokine Release | LPS-stimulated Microglia | Mito-apocynin | 10 µM | Significantly reduced levels of TNF-α, IL-1β, IL-6, and IL-12 in the supernatant. | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Mito-apocynin's antineuroinflammatory effects.

Western Blotting for Neuroinflammation Markers

Objective: To quantify the protein expression levels of inflammatory markers (e.g., IBA1, GFAP, iNOS, gp91phox) in brain tissue lysates.

Protocol:

-

Protein Extraction:

-

Dissect the brain region of interest (e.g., substantia nigra, striatum) on ice.

-

Homogenize the tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA protein assay.

-

-

Gel Electrophoresis:

-

Denature protein samples by boiling in Laemmli sample buffer for 5-10 minutes.

-

Load equal amounts of protein (20-40 µg) into the wells of a 4-20% SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-IBA1, anti-GFAP, anti-iNOS, anti-gp91phox) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunohistochemistry for Microglia and Astrocyte Markers

Objective: To visualize and quantify the activation and morphology of microglia (IBA1) and astrocytes (GFAP) in brain tissue sections.

Protocol:

-

Tissue Preparation:

-

Perfuse animals with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose solution.

-

Freeze the brain and cut 30-40 µm coronal sections using a cryostat.

-

-

Staining Procedure:

-

Wash free-floating sections three times in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Block non-specific binding with 5% normal goat serum (or serum from the secondary antibody host species) in PBS with 0.1% Triton X-100 for 1 hour at room temperature.

-

Incubate sections with primary antibodies (e.g., rabbit anti-IBA1, mouse anti-GFAP) diluted in blocking buffer overnight at 4°C.

-

Wash sections three times in PBS.

-

Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature in the dark.

-

Wash sections three times in PBS.

-

Mount sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Acquire images using a confocal or fluorescence microscope.

-

Analyze images for cell morphology, cell number, and fluorescence intensity using imaging software.

-

HPLC for Dopamine and its Metabolites

Objective: To quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in striatal tissue.

Protocol:

-

Sample Preparation:

-

Dissect the striatum on ice and immediately freeze in liquid nitrogen.

-

Homogenize the tissue in an antioxidant extraction solution (e.g., 0.1 M perchloric acid containing 0.05% Na2EDTA).

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Use an isocratic mobile phase (composition may vary, but typically contains a buffer, methanol, and an ion-pairing agent) at a constant flow rate.

-

Detect DA, DOPAC, and HVA based on their retention times and electrochemical properties.

-

-

Quantification:

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Mito-apocynin's Antineuroinflammatory Action

Caption: Mito-apocynin's mechanism of action in microglia.

Preclinical Experimental Workflow for Investigating Mito-apocynin

Caption: A typical preclinical workflow for evaluating a novel antineuroinflammatory compound.

References

- 1. Video: Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons [jove.com]

- 2. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity [mdpi.com]

- 3. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPLC analysis of striatal dopamine and its metabolites [bio-protocol.org]

- 7. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]

Mito-Apocynin: A Mitochondria-Targeted Antioxidant for Neurodegenerative Disease

A Technical Guide on Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on Mito-apocynin, a novel mitochondria-targeted antioxidant, and its potential therapeutic applications in neurodegenerative diseases, with a primary focus on Parkinson's Disease (PD). This document synthesizes key findings from preclinical studies, detailing the compound's mechanism of action, efficacy in various experimental models, and the methodologies employed in its evaluation.

Core Mechanism of Action

Mito-apocynin is a derivative of apocynin, a known inhibitor of NADPH oxidase (NOX), conjugated to a triphenylphosphonium (TPP+) cation. This modification facilitates its accumulation within the mitochondria, the primary site of reactive oxygen species (ROS) production and a key organelle implicated in the pathogenesis of neurodegenerative diseases.[1][2] The core mechanism of Mito-apocynin revolves around its ability to attenuate oxidative stress and neuroinflammation, both critical contributors to neuronal cell death.[1][3]

The therapeutic effects of Mito-apocynin are attributed to several key actions:

-

Inhibition of NADPH Oxidase (NOX): Specifically, Mito-apocynin has been shown to inhibit the NOX2 isoform, a major source of superoxide in microglia, the resident immune cells of the brain.[4][5] By inhibiting NOX2, Mito-apocynin reduces the production of ROS, thereby mitigating oxidative damage to neurons.[4][5]

-

Suppression of Neuroinflammation: Mito-apocynin effectively dampens the activation of microglia and astrocytes.[1] This leads to a significant reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inducible nitric oxide synthase (iNOS).[1]

-

Improvement of Mitochondrial Function: Studies have demonstrated that Mito-apocynin can restore mitochondrial bioenergetics. It has been shown to increase basal respiration, ATP-linked respiration, and respiratory capacity in dopaminergic neuronal cells.[4]

-

Reduction of Oxidative Damage Markers: Treatment with Mito-apocynin leads to a decrease in markers of oxidative stress, including nitrotyrosine (3-NT) and 4-hydroxynonenal (4-HNE), in both cellular and animal models of PD.[1]

Preclinical Efficacy in Parkinson's Disease Models

The neuroprotective effects of Mito-apocynin have been evaluated in well-established preclinical models of Parkinson's Disease, including the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model and the MitoPark transgenic mouse model.

MPTP Mouse Model

In the MPTP mouse model, which mimics the acute loss of dopaminergic neurons seen in PD, oral administration of Mito-apocynin has demonstrated significant neuroprotective effects.

Key Findings:

-

Improved Motor Function: Mito-apocynin treatment restored behavioral performance in MPTP-treated mice.[1]

-

Protection of Dopaminergic Neurons: Immunohistological analysis confirmed that Mito-apocynin protected against MPTP-induced loss of dopaminergic neurons in the substantia nigra.[1]

-

Reduced Neuroinflammation: Mito-apocynin significantly suppressed the activation of glial cells and the upregulation of proinflammatory cytokines and iNOS in the substantia nigra of MPTP-treated mice.[1]

-

Excellent Brain Bioavailability: The compound has been shown to cross the blood-brain barrier and accumulate in the brain.[1]

MitoPark Transgenic Mouse Model

The MitoPark mouse model features a progressive degeneration of dopaminergic neurons due to mitochondrial dysfunction, closely recapitulating key aspects of human PD.

Key Findings:

-

Improved Locomotor Activity: Oral administration of Mito-apocynin significantly improved locomotor activity and coordination in MitoPark mice.[4][5][6]

-

Attenuated Neurodegeneration: The treatment partially attenuated the severe nigrostriatal degeneration observed in these mice.[4][5][6]

-

Enhanced Mitochondrial Function: Mechanistic studies revealed that Mito-apocynin improves mitochondrial function in this model.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Mito-apocynin.

| In Vitro Efficacy (MPP+ Model) | ||

| Parameter | Treatment | Result |

| Tyrosine Hydroxylase (TH)+ Neuronal Loss | Mito-Apo | Significantly attenuated MPP+-induced loss[1] |

| Glial Cell Activation (IBA-1 & GFAP) | 10 µM Mito-Apo | Diminished MPP+-induced increases[1] |

| iNOS Expression | 10 µM Mito-Apo | Diminished MPP+-induced increases[1] |

| Nitrotyrosine (3-NT) Levels | Mito-Apo | Decreased in primary mesencephalic cultures[1] |

| 4-Hydroxynonenol (4-HNE) Levels | Mito-Apo | Decreased in primary mesencephalic cultures[1] |

| In Vivo Efficacy (MPTP Mouse Model) | ||

| Parameter | Treatment | Result |

| Behavioral Performance | 3 mg/kg/day Mito-Apo | Restored performance of MPTP-treated mice[1] |

| Nigral Dopaminergic Neuronal Loss | 3 mg/kg/day Mito-Apo | Attenuated MPTP-induced loss[1] |

| Glial Cell Activation | 3 mg/kg/day Mito-Apo | Significantly suppressed MPTP-induced activation[1] |

| Proinflammatory Cytokine mRNA (iNOS, TNF-α, IL-1β) | 3 mg/kg/day Mito-Apo | Strongly inhibited MPTP-induced expression[1] |

| gp91phox Protein Expression | 3 mg/kg/day Mito-Apo | Suppressed MPTP-induced upregulation[1] |

| In Vivo Efficacy (MitoPark Mouse Model) | ||

| Parameter | Treatment | Result |

| Locomotor Activity & Coordination | 10 mg/kg Mito-apocynin (thrice a week) | Significantly improved[4][5][6] |

| Nigrostriatal Degeneration | 10 mg/kg Mito-apocynin (thrice a week) | Partially attenuated severe degeneration[4][5][6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

Cell Culture Models

-

Primary Mesencephalic Cultures: Cultures containing neurons, microglia, and astrocytes were prepared from embryonic mouse brains. These mixed glial-neuronal cultures are crucial for studying the interplay between inflammation and neurodegeneration.

-

Toxin Treatment: To model Parkinson's Disease in vitro, cultures were treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, which selectively damages dopaminergic neurons.[1]

-

Immunocytochemistry: After treatment, cultures were fixed and stained for tyrosine hydroxylase (TH) to identify and quantify dopaminergic neurons and assess their morphology.[1] Markers for glial activation, such as IBA-1 for microglia and GFAP for astrocytes, were also used.[1]

Animal Models

-

MPTP Mouse Model: This is a widely used model where mice are treated with MPTP to induce parkinsonism.[7] A common regimen involves intraperitoneal injections of MPTP.[1]

-

MitoPark Transgenic Mice: These mice have a conditional knockout of mitochondrial transcription factor A (TFAM) in dopaminergic neurons, leading to progressive mitochondrial dysfunction and neurodegeneration.[4][5]

-

Drug Administration: Mito-apocynin was administered orally by gavage.[1][4]

-

Behavioral Testing: A battery of tests is used to assess motor function, including tests for locomotor activity and coordination.[8][9]

-

Immunohistochemistry: Brain sections were stained for TH to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. Markers for gliosis and oxidative stress were also analyzed.[1]

-

HPLC Analysis: High-performance liquid chromatography was used to measure the levels of dopamine and its metabolites in the striatum and to determine the brain bioavailability of Mito-apocynin.[1]

Biochemical Assays

-

Measurement of Reactive Oxygen Species (ROS): Probes like MitoSOX Red are used to specifically detect mitochondrial superoxide.[10]

-

Mitochondrial Function Analysis: The Seahorse Extracellular Flux Analyzer is used to measure key parameters of mitochondrial respiration, such as the oxygen consumption rate (OCR), to assess mitochondrial health.[4]

-

Quantitative Real-Time PCR (qRT-PCR): This technique was used to measure the mRNA expression levels of proinflammatory cytokines and other relevant genes in brain tissue.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Mito-apocynin and a typical experimental workflow for its preclinical evaluation.

Caption: Mechanism of action of Mito-apocynin in neurodegeneration.

Caption: A typical preclinical experimental workflow for evaluating Mito-apocynin.

Conclusion and Future Directions

The early-stage research on Mito-apocynin provides a strong rationale for its further development as a therapeutic agent for neurodegenerative diseases like Parkinson's Disease. Its ability to target mitochondria and simultaneously combat oxidative stress and neuroinflammation addresses multiple key pathological mechanisms.[1][3] Future research should focus on long-term efficacy and safety studies in various preclinical models, investigation of its potential in other neurodegenerative conditions characterized by mitochondrial dysfunction and oxidative stress, and the identification of translatable biomarkers to monitor its therapeutic effects in future clinical trials.

References

- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

- 8. [PDF] Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Mitoapocynin, a mitochondria targeted derivative of apocynin induces mitochondrial ROS generation and apoptosis in multiple cell types including cardiac myoblasts: a potential constraint to its therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Oral Mito-apocynin (C2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-apocynin (C2) is a novel, orally active compound engineered to target mitochondria and inhibit NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS). By conjugating the NOX inhibitor apocynin with a triphenylphosphonium (TPP⁺) cation, Mito-apocynin is designed for enhanced cellular uptake and accumulation within the mitochondria. This targeted approach holds significant therapeutic promise for a range of conditions where mitochondrial dysfunction and oxidative stress are implicated, including neurodegenerative diseases. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for oral Mito-apocynin, compiled from preclinical studies.

Quantitative Pharmacokinetic Data

The following tables summarize the quantitative data on the concentration of Mito-apocynin in various biological matrices following oral administration in animal models. While a complete pharmacokinetic profile including Cmax, Tmax, and AUC is not yet fully characterized in publicly available literature, the data below provides key insights into the tissue distribution and persistence of the compound.

Table 1: Concentration of Mito-apocynin in Mouse Brain Tissue Following a Single Oral Dose

| Time Point | Striatum Concentration (ng/mg tissue) | Substantia Nigra Concentration (ng/mg tissue) |

| 1 hour | 72 | 84 |

| 2 hours | 65 | 48 |

| 4 hours | 43 | 47 |

| 24 hours | 19 | 32 |

Data from a study in C57BL/6 mice administered a single oral gavage of 3 mg/kg Mito-apocynin.[1]

Table 2: Concentration of Mito-apocynin in Rat Serum and Brain Following Oral Administration

| Time Point | Serum Concentration (pg/mL) | Hippocampal Concentration (pg/g) |

| 1 hour post first dose | ~2500 | Not Measured |

| 6 hours post first dose | ~500 | Not Measured |

| Day 8 (24h after last dose) | ~250 | ~750 |

Data from a study in rats administered 30 mg/kg/day of Mito-apocynin orally. Note the different units (pg/mL for serum and pg/g for tissue).[2]

Experimental Protocols

The pharmacokinetic data presented above were generated from various preclinical studies. The following table details the methodologies employed in these key experiments.

Table 3: Summary of Experimental Protocols for Oral Mito-apocynin Pharmacokinetic Studies

| Parameter | Study 1 (Mouse) | Study 2 (Rat) | Study 3 (Mouse) |

| Animal Model | C57BL/6 mice | Rats | MitoPark transgenic mice |

| Dosage | 3 mg/kg (single dose) | 30 mg/kg (daily for 7 days) | 10 mg/kg (thrice a week) |

| Administration Route | Oral gavage | Oral gavage | Oral gavage |

| Vehicle | 10% ethanol in saline[3] | Not specified | 10% ethanol/PBS[4] |

| Sample Collection Time Points | 1, 2, 4, and 24 hours post-dose[1][3] | 1, 2, 3, 4, 5, 6 hours after first dose; Day 8[2] | 30 min, 3, 6, 12, 24, and 48 hours post-dose[4] |

| Tissues/Matrices Analyzed | Striatum, Substantia Nigra[1] | Serum, Hippocampus[2] | Striatum, Substantia Nigra, extra-nigral tissues[4] |

| Analytical Method | High-Performance Liquid Chromatography (HPLC)[1][3] | Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS)[2] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4] |

| Sample Preparation | Tissue homogenization in an antioxidant buffer (0.2 M perchloric acid, 0.1% Na₂S₂O₅, and 0.05% Na₂EDTA)[3] | Not specified | Tissue homogenization in an antioxidant buffer[4] |

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of Mito-apocynin is the inhibition of NADPH oxidase, a key source of ROS in pathological conditions. The following diagram illustrates the targeted action of Mito-apocynin.

Caption: Mechanism of action of Mito-apocynin in inhibiting neuroinflammation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the pharmacokinetics of oral Mito-apocynin in a preclinical setting, based on the methodologies described in the cited literature.

Caption: Experimental workflow for preclinical pharmacokinetic analysis of Mito-apocynin.

Discussion and Conclusion

The available preclinical data indicate that oral Mito-apocynin (C2) exhibits favorable pharmacokinetic properties, particularly its ability to cross the blood-brain barrier and accumulate in target tissues such as the striatum and substantia nigra.[1][4] Studies have consistently demonstrated "excellent central nervous system bioavailability".[4] The persistence of the compound in the brain for up to 24 hours after a single oral dose suggests a pharmacokinetic profile suitable for therapeutic intervention in chronic neurodegenerative conditions.[1]

The primary analytical methods for the quantification of Mito-apocynin in biological matrices are HPLC and LC-MS/MS, which offer the necessary sensitivity and specificity for pharmacokinetic studies.[2][3][4] The experimental protocols, primarily involving oral gavage in rodent models, are standard for preclinical drug development.[2][3][4]

It is important to note that while the current data are promising, a comprehensive characterization of the oral pharmacokinetics of Mito-apocynin, including definitive values for Cmax, Tmax, AUC, and absolute bioavailability, warrants further investigation. Such studies will be crucial for the translation of this promising therapeutic agent into clinical applications. The targeted inhibition of mitochondrial NADPH oxidase by Mito-apocynin represents a significant advancement in the development of therapies for diseases driven by oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies of Mito-apocynin in Parkinson's Disease Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the significant loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2] The pathogenesis is complex, but compelling evidence points to mitochondrial dysfunction and oxidative stress as central mediators of neuronal death.[3][4][5] This whitepaper provides a comprehensive technical overview of Mito-apocynin, a novel mitochondria-targeted antioxidant, and summarizes the foundational preclinical studies evaluating its therapeutic potential in established Parkinson's disease models. Mito-apocynin emerges as a promising agent that simultaneously targets mitochondrial impairment, oxidative stress, and neuroinflammatory pathways.[3][6] This guide details its mechanism of action, summarizes key quantitative outcomes in structured tables, provides detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction to Mito-apocynin

Mito-apocynin is a synthetic compound designed for enhanced therapeutic efficacy by combining the properties of apocynin with a mitochondrial targeting moiety.[3]

-

Apocynin: A naturally occurring methoxy-substituted catechol, apocynin is a known inhibitor of NADPH oxidase (NOX), a key enzyme responsible for producing superoxide radicals and contributing to oxidative stress in neurodegeneration.[3][4]

-

Mitochondrial Targeting: Mito-apocynin is conjugated to a triphenylphosphonium (TPP+) cation. This highly lipophilic, delocalized cation allows the molecule to penetrate cell membranes and accumulate within the mitochondria, driven by the mitochondrial membrane potential.[3][7][8] This targeted delivery concentrates the therapeutic agent at a primary site of pathology in Parkinson's disease.

This dual-function design allows Mito-apocynin to directly address mitochondrial oxidative stress and inhibit a major source of cellular reactive oxygen species (ROS), offering a multi-pronged approach to neuroprotection.[3][5]

Mechanism of Action in Parkinson's Disease

Foundational studies reveal that Mito-apocynin confers neuroprotection through three primary interconnected mechanisms:

-

Inhibition of NADPH Oxidase: In microglial cells, a key component of the brain's immune system, the activation of NADPH oxidase (specifically the NOX2 or gp91phox subunit) is a major contributor to neuroinflammation and oxidative damage in PD models.[3] Mito-apocynin effectively suppresses the expression and activation of gp91phox in activated microglia, thereby reducing the production of superoxide radicals.[3][9]

-

Attenuation of Oxidative and Nitrative Stress: By inhibiting ROS production and potentially scavenging existing radicals within the mitochondria, Mito-apocynin significantly reduces downstream molecular damage. Studies show it effectively decreases levels of 3-nitrotyrosine (3-NT), a marker of nitrosative stress, and 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation, in dopaminergic neurons.[3][6]

-

Suppression of Glia-Mediated Neuroinflammation: Oxidative stress is a key trigger for the activation of microglia and astrocytes.[3] By quenching this initial trigger, Mito-apocynin prevents the subsequent inflammatory cascade. Oral administration of Mito-apocynin has been shown to markedly suppress the activation of both microglia (IBA1-positive cells) and astrocytes (GFAP-positive cells) in the substantia nigra of PD animal models.[3] This leads to a significant reduction in the release of pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][6]

Visualized Signaling Pathway

The following diagram illustrates the proposed neuroprotective signaling pathway of Mito-apocynin in the context of Parkinson's disease pathology.

Caption: Neuroprotective mechanism of Mito-apocynin in PD.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies of Mito-apocynin in both in vitro and in vivo models of Parkinson's disease.

Table 1: Effects of Mito-apocynin in the MPTP Mouse Model of PD

| Parameter Measured | Model/Treatment | Result | Outcome | Citation |

| Behavior | MPTP vs. MPTP + Mito-Apo | Improved motor performance | Restoration of locomotor activity | [3][6] |

| Neuroprotection | MPTP vs. MPTP + Mito-Apo (3 mg/kg/day) | ~50% increase in striatal dopamine levels vs. MPTP alone | Attenuation of dopaminergic neuron loss | [8] |

| MPTP | ~80% loss of striatal dopamine | Severe dopaminergic deficit | [8] | |

| MPTP | ~76% loss of DOPAC, ~70% loss of HVA | Severe metabolite depletion | [8] | |

| Oxidative Stress | MPTP vs. MPTP + Mito-Apo | Significantly reduced 4-HNE expression in SNpc neurons | Attenuation of lipid peroxidation | [3] |

| Neuroinflammation | MPTP vs. MPTP + Mito-Apo | Attenuated expression of gp91phox, iNOS, TNF-α, IL-1β | Suppression of key inflammatory markers | [3] |

| MPTP vs. MPTP + Mito-Apo | Reduced IBA-1 and GFAP immunoreactivity in the SNpc | Inhibition of microglia and astrocyte activation | [3] |

Table 2: Effects of Mito-apocynin in the MitoPark Transgenic Mouse Model of PD

| Parameter Measured | Model/Treatment | Result | Outcome | Citation |

| Behavior | MitoPark vs. MitoPark + Mito-Apo (10 mg/kg, 3x/week) | Significantly improved locomotor activity and coordination | Amelioration of progressive motor deficits | [9][10][11] |

| Neuroprotection | MitoPark vs. MitoPark + Mito-Apo | Partially attenuated nigrostriatal degeneration | Protection of dopaminergic neurons | [9][10][11] |

| Mechanism | MitoPark vs. MitoPark + Mito-Apo | Improved mitochondrial function | Restoration of mitochondrial bioenergetics | [9][10] |

| MitoPark vs. MitoPark + Mito-Apo | Inhibited NOX2 activation and oxidative damage | Reduction of oxidative stress | [9][10] | |

| MitoPark vs. MitoPark + Mito-Apo | Decreased microglial activation and iNOS expression | Suppression of neuroinflammation | [9] |

Table 3: Effects of Mito-apocynin in Cellular (MPP+) Models of PD

| Parameter Measured | Model/Treatment | Result | Outcome | Citation |

| Neuroprotection | MPP+ (10 µM) vs. MPP+ + Mito-Apo (10 µM) | Significantly attenuated loss of TH-positive neurons and neurites | Direct protection of dopaminergic neurons | [3][6] |

| Oxidative Stress | MPP+ vs. MPP+ + Mito-Apo | Decreased levels of 3-NT and 4-HNE | Reduction of nitrosative stress and lipid peroxidation | [3][6] |

| Neuroinflammation | MPP+ vs. MPP+ + Mito-Apo | Diminished glial cell activation and iNOS expression | Suppression of inflammatory response in vitro | [3][6] |

Detailed Experimental Protocols

This section provides a detailed description of the core methodologies used in the foundational preclinical evaluation of Mito-apocynin.

Parkinson's Disease Animal Models

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This is a widely used neurotoxin-based model that reliably reproduces key pathological features of PD.[1][2][3]

-

Induction: Male C57BL/6 mice are typically used. For neuroinflammation studies, an acute regimen is used.[3] For neurodegeneration studies, a sub-acute regimen is employed, which involves four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 18-20 mg/kg per injection) dissolved in saline, given at 2-hour intervals within a single day.[12]

-

Mechanism: MPTP is metabolized in the brain to the toxic cation MPP+, which is selectively taken up by dopaminergic neurons and inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and cell death.[2]

-

-

MitoPark Transgenic Mouse Model: This genetic model recapitulates the progressive nature of PD.[9][11]

-

Induction: These mice have a selective knockout of mitochondrial transcription factor A (TFAM) specifically in dopaminergic neurons.[9][11]

-

Mechanism: The absence of TFAM impairs mitochondrial DNA replication and transcription, leading to severe mitochondrial dysfunction, progressive loss of dopaminergic neurons, and the development of motor deficits over time.[9][11]

-

Mito-apocynin Administration

-

Formulation: Mito-apocynin is dissolved in a vehicle solution, such as 10% ethanol in saline.[3]

-

Route and Dosage:

-

MPTP Model: Administered orally (e.g., via gavage) at a dose of 3 mg/kg/day.[3] Treatment typically begins prior to MPTP administration and continues for a set period afterward.

-

MitoPark Model: Administered orally at a dose of 10 mg/kg, three times per week, for several weeks to assess its impact on disease progression.[9][10]

-

Behavioral Analyses

-

Open-Field Test: This test is used to assess general locomotor activity and exploratory behavior. Mice are placed in an open arena, and parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery are recorded using automated tracking systems.[10]

-

Cylinder Test and Adhesive Removal Test: These tests are used to measure motor asymmetry and sensorimotor deficits, particularly in unilateral lesion models like those induced by 6-OHDA.[13]

Biochemical and Histological Analyses

-

Tissue Preparation: Seven days after the final MPTP injection (or at the study endpoint for MitoPark mice), animals are euthanized. Brains are harvested, with the substantia nigra and striatum micro-dissected. Tissue is either flash-frozen for biochemical analysis or fixed for histology.[3][12]

-

HPLC Analysis of Monoamines: Striatal tissue is homogenized and analyzed by High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its primary metabolites, DOPAC and HVA.[3][14] A significant reduction in these levels indicates dopaminergic terminal loss.

-

Western Blotting: Protein lysates from the substantia nigra are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., gp91phox, iNOS, 4-HNE, IBA-1, GFAP, and β-actin as a loading control). This allows for the quantification of protein expression levels.[3]

-

Quantitative RT-PCR: RNA is extracted from midbrain tissue and reverse-transcribed to cDNA. Real-time PCR is then performed using specific primers for inflammatory genes (e.g., Tnf-α, Il-1β, Il-6, Nos2) to measure mRNA expression levels.[3]

-

Immunohistochemistry (IHC) and Stereology:

-

Fixed brain tissue is sectioned (e.g., 30-40 µm thick).

-

Sections containing the substantia nigra and striatum are stained using primary antibodies against Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons and their terminals.[3]

-

Other antibodies, such as IBA-1 (microglia), GFAP (astrocytes), 4-HNE, and gp91phox, are used to assess neuroinflammation and oxidative stress. Double-immunolabeling can be used to co-localize markers within specific cell types (e.g., gp91phox in IBA-1 positive microglia).[3]

-

The total number of TH-positive neurons in the SNpc is quantified using unbiased stereological counting methods to provide an accurate assessment of neuronal loss and neuroprotection.[14]

-

Visualized Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Mito-apocynin in a preclinical PD model.

Caption: A typical preclinical experimental workflow.

Conclusion and Future Directions

The foundational studies presented in this guide provide strong evidence for the neuroprotective efficacy of Mito-apocynin in both neurotoxin and genetic models of Parkinson's disease.[3][9] By specifically targeting mitochondria and inhibiting NADPH oxidase, Mito-apocynin effectively mitigates the core pathological triad of mitochondrial dysfunction, oxidative stress, and neuroinflammation.[3][5][6] Its excellent oral bioavailability and demonstrated ability to protect dopaminergic neurons, reduce inflammatory damage, and improve motor function underscore its significant potential as a disease-modifying therapy for Parkinson's disease.[3][6][9] Future research should focus on long-term efficacy studies in progressive models, detailed pharmacokinetic and pharmacodynamic profiling, and eventual translation into clinical trials to validate these promising preclinical findings in human patients.

References

- 1. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial dysfunction in Parkinson’s disease – a key disease hallmark with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. modelorg.com [modelorg.com]

- 13. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Properties and Stability of Mito-apocynin (C2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental methodologies for Mito-apocynin (C2). Mito-apocynin is a novel, orally active compound synthesized by conjugating apocynin with a mitochondria-targeting triphenylphosphonium (TPP⁺) cation.[1][2] This modification enhances its cell permeability and facilitates its accumulation within mitochondria, making it a potent agent for mitigating mitochondrial oxidative stress.[1][3] Its primary mechanism of action involves the inhibition of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS), thereby exhibiting significant antioxidant, anti-inflammatory, and neuroprotective effects.[1][4]

Chemical Properties

Mito-apocynin (C2) is characterized by the attachment of an apocynin moiety to a TPP⁺ cation.[2] The TPP⁺ group is highly lipophilic, enabling the molecule to cross cellular and mitochondrial membranes.[1][3]

Table 1: General Chemical Properties of Mito-apocynin (C2)

| Property | Value | Reference(s) |

| IUPAC Name | (2-(1-(4-hydroxy-3-methoxyphenyl)acetamido)ethyl)triphenylphosphonium bromide | N/A |

| Synonyms | Mito-Apo | [1] |

| CAS Number | 1254044-41-1 | [2] |

| Molecular Formula | C₂₈H₂₇BrNO₃P | [2] |

| Molecular Weight | 536.40 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [2] |

Table 2: Solubility Data for Mito-apocynin (C2)

| Solvent | Solubility | Notes | Reference(s) |

| DMSO | 100 mg/mL (186.43 mM) | Requires ultrasonic assistance. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [2][5] |

| Water | Insoluble | N/A | [6] (for Apocynin) |

| Ethanol | Soluble | N/A | [7] (for Apocynin) |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of Mito-apocynin. While specific degradation pathway studies for the conjugated molecule are not extensively published, stability data for its parent compound, apocynin, and recommended storage conditions for Mito-apocynin provide guidance.

Table 3: Recommended Storage Conditions for Mito-apocynin (C2) Stock Solutions

| Temperature | Duration | Conditions | Reference(s) |

| -80°C | Up to 6 months | Sealed storage, away from moisture. | [2][8] |

| -20°C | Up to 1 month | Sealed storage, away from moisture. | [2][8] |

| 4°C (Solid) | Long-term | Sealed storage, away from moisture. | [2] |

Table 4: Stability of the Parent Compound (Apocynin) Under Stress Conditions

| Condition | Degradation Level | Reference(s) |

| Acid Hydrolysis (1 M HCl) | Mild degradation | [9][10] |

| Alkali Hydrolysis (1 M NaOH) | Significant degradation | [9][10] |

| Oxidation (30% H₂O₂) | Mild degradation | [9][10] |

| Photodegradation (Visible Light) | No degradation observed | [9][10] |

Synthesis and Experimental Protocols

Synthesis of Mito-apocynin (C2)

Mito-apocynin is synthesized by modifying previously described protocols for other mitochondria-targeted compounds.[1][11] The general scheme involves the following key steps:

-

Conversion of acetylvanillic acid to acetylvanillic acid chloride using thionyl chloride.

-

Reaction of the acid chloride with aminoethyltriphenylphosphonium bromide in the presence of pyridine and dichloromethane.

-

Purification of the resulting acetylated Mito-apocynin using a silica gel column.

-

Removal of the acetyl protective group by hydrolysis to yield the final Mito-apocynin product.[1][11]

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method for the parent compound, apocynin, can be adapted for Mito-apocynin. This is crucial for determining purity, stability, and concentration in biological matrices.[9][10]

-

System: Agilent Technologies 1200 Series HPLC or equivalent.[11]

-

Column: Reversed-phase C18 column (e.g., Kinetex C18 or Merk Millipore RP C₁₈, 125 mm x 4 mm, 5 µm).[9][11]

-

Mobile Phase: Isocratic mixture of acetonitrile and water with 1% acetic acid (e.g., 60:40 v/v).[9][10]

-

Quantification: Based on a standard curve prepared with known concentrations of the analyte (e.g., 0.1, 0.3, 1.0, 10, and 30 µg).[11]

Quantification by LC-MS/MS

For higher sensitivity and specificity, especially in complex biological samples like brain tissue and serum, LC-MS/MS is employed.[13]

-

LC System: Agilent 1290 Infinity II UHPLC or similar.[13]

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]

-

Column: Agilent ZORBEX Eclipse plus C18 (2.1 mm × 50 mm, 1.8 µm).[13]

-

Sample Preparation: Tissues are homogenized and extracted. An internal standard, such as (2-hydroxy-3-phenoxy propyl) triphenylphosphonium bromide, is added prior to extraction.[13]

-

Injection Volume: 5 µL.[13]

In Vitro Assays for Oxidative Stress

-

Mitochondrial Superoxide Measurement (MitoSOX Assay):

-

Pretreat cells (e.g., U373 human astrocytes or N27 dopaminergic neurons) with Mito-apocynin (e.g., 10 µM) for 1-12 hours.[14][15]

-

Induce oxidative stress if required by the experimental design.

-

Incubate cells with MitoSOX Red dye for 20 minutes.[14]

-

Measure fluorescence using a microplate reader or visualize via fluorescence microscopy to assess mitochondrial ROS levels.[14][15]

-

-

Nitric Oxide Measurement (Griess Assay):

-

General ROS Measurement (CM-H2DCFDA Assay):

In Vivo Experimental Protocol Example

The neuroprotective effects of Mito-apocynin have been demonstrated in various animal models of Parkinson's disease, such as the MPTP mouse model.[1]

Mechanism of Action and Signaling Pathways

Mito-apocynin's primary therapeutic action stems from its ability to suppress oxidative stress and inflammation at the mitochondrial level.

-

Mitochondrial Targeting: The TPP⁺ cation drives the accumulation of the compound within the mitochondria, placing it at a primary site of ROS production.[1][16]

-

NADPH Oxidase (NOX) Inhibition: Mito-apocynin inhibits the activity of NADPH oxidase (specifically isoforms like NOX2/gp91phox and NOX4), which is a major source of superoxide in cells, particularly in activated microglia and neurons under stress.[1][16][17]

-

Reduction of Oxidative Stress: By inhibiting NOX, Mito-apocynin significantly reduces the production of superoxide and downstream reactive species. This leads to decreased levels of oxidative damage markers such as 4-hydroxynonenal (4-HNE) and 3-nitrotyrosine (3-NT).[1]

-

Suppression of Neuroinflammation: The reduction in oxidative stress prevents the activation of glial cells (microglia and astrocytes).[1] This, in turn, suppresses the expression and release of pro-inflammatory molecules, including:

-

Modulation of Mitochondrial Quality Control: In models of excitotoxicity, Mito-apocynin has been shown to enhance the expression of proteins involved in mitochondrial biogenesis and quality control, such as PGC-1α, PINK1, and Parkin.[3][17]

References

- 1. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. The NADPH Oxidase Inhibitor, Mitoapocynin, Mitigates DFP-Induced Reactive Astrogliosis in a Rat Model of Organophosphate Neurotoxicity [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Mito-Apocynin Prevents Mitochondrial Dysfunction, Microglial Activation, Oxidative Damage, and Progressive Neurodegeneration in MitoPark Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mito-apocynin (C2) in In Vitro Studies

Introduction

Mito-apocynin (C2) is a novel, orally active, mitochondria-targeted antioxidant and anti-inflammatory agent.[1][2][3] It is synthesized by conjugating apocynin, a well-known NADPH oxidase (NOX) inhibitor, to a triphenylphosphonium (TPP⁺) cation.[1][2][3] This lipophilic cation facilitates the accumulation of the compound within the mitochondria, the primary site of reactive oxygen species (ROS) production in most cells.[2][4] By targeting the source of oxidative stress, Mito-apocynin (C2) offers enhanced neuroprotective and anti-inflammatory efficacy compared to its non-targeted parent compound.[2] These characteristics make it a valuable tool for in vitro research into pathologies driven by mitochondrial dysfunction and oxidative stress, such as neurodegenerative diseases.[2][5][6]

Data Presentation

The following table summarizes the key quantitative data for the use of Mito-apocynin (C2) in in vitro experiments.

| Parameter | Value | Source(s) |

| Molecular Weight | 535.45 g/mol | [1] |

| Recommended Solvents | DMSO | [1] |

| Stock Solution Conc. | 25 mg/mL in DMSO | [1] |

| In Vitro Working Conc. | 0.25, 0.5, 1, and 2 µM | [6] |

| Effective In Vitro Conc. | 1 µM | [6] |

| Pre-treatment Time | 4 hours | [6][7] |

| Storage of Stock Solution | -20°C for 1 month, -80°C for 6 months | [1] |

Experimental Protocols

Preparation of Mito-apocynin (C2) Stock Solution (25 mg/mL in DMSO)

This protocol details the preparation of a high-concentration stock solution of Mito-apocynin (C2).

Materials:

-

Mito-apocynin (C2) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Optional: Water bath or sonicator

Procedure:

-

Weigh out the desired amount of Mito-apocynin (C2) powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 25 mg of Mito-apocynin (C2).

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

If precipitation occurs, gentle warming in a water bath or sonication can be used to aid dissolution.[1]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for In Vitro Experiments

This protocol describes the dilution of the stock solution to the final working concentration in cell culture media.

Materials:

-

Mito-apocynin (C2) stock solution (25 mg/mL in DMSO)

-

Pre-warmed complete cell culture medium appropriate for your cell line

-

Sterile conical tubes or microcentrifuge tubes

Procedure:

-

Thaw a single aliquot of the Mito-apocynin (C2) stock solution at room temperature.

-

Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentration (e.g., 1 µM). Note: It is recommended to perform intermediate dilutions to ensure accuracy.

-

For example, to prepare a 1 µM working solution from a 25 mg/mL stock:

-

The molar concentration of the stock solution is approximately 46.6 mM.

-

First, prepare an intermediate dilution (e.g., 1 mM) by adding a small volume of the stock solution to a larger volume of culture medium.

-

Then, further dilute the intermediate solution to the final 1 µM concentration.

-

-

Vortex the working solution gently before adding it to the cell culture plates.

-

The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

In Vitro Treatment of Cells

This protocol outlines the general procedure for treating cultured cells with Mito-apocynin (C2).

Materials:

-

Cultured cells in multi-well plates

-

Mito-apocynin (C2) working solution

-

Vehicle control (cell culture medium with DMSO)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere and grow to the desired confluency.

-

Aspirate the old medium from the wells.

-

Add the appropriate volume of the Mito-apocynin (C2) working solution or vehicle control to each well.

-

Incubate the cells for the desired pre-treatment time (e.g., 4 hours) before inducing the experimental insult or for the total duration of the experiment.[6][7]

-

Proceed with downstream assays to evaluate the effects of Mito-apocynin (C2).

Visualizations

Experimental Workflow

Caption: Workflow for preparing and using Mito-apocynin (C2) in vitro.

Signaling Pathway of Mito-apocynin (C2)

Caption: Mito-apocynin (C2) inhibits mitochondrial NOX, reducing ROS and downstream damage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mitoapocynin Treatment Protects Against Neuroinflammation and Dopaminergic Neurodegeneration in a Preclinical Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mito-Apocynin Protects Against Kainic Acid-Induced Excitotoxicity by Ameliorating Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NADPH and Mito-Apocynin Treatment Protects Against KA-Induced Excitotoxic Injury Through Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Dosing Guide for Mito-Apocynin in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vivo administration of Mito-apocynin in mice, based on currently available scientific literature. Mito-apocynin, a mitochondria-targeted derivative of apocynin, is an investigational compound noted for its antioxidant and anti-inflammatory properties, primarily through the inhibition of NADPH oxidase (NOX). These application notes and protocols are intended to serve as a starting point for researchers designing preclinical studies in various mouse models of disease.

Data Presentation: Summary of In Vivo Dosing Regimens

The following table summarizes the quantitative data from several key studies that have utilized Mito-apocynin in mice. This allows for easy comparison of dosing strategies across different disease models and experimental paradigms.